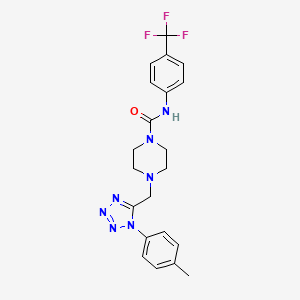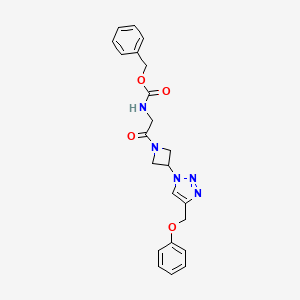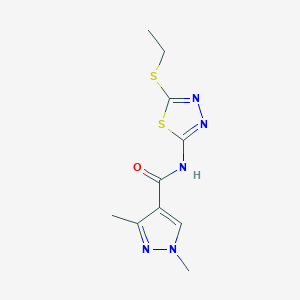
(6-Fluoro-5-methylpyridin-3-YL)methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Fluoro-5-methylpyridin-3-YL)methylamine, also known as FMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPM belongs to the class of pyridine-based compounds, which have been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Analogues for Receptor Antagonists : A study by Hirokawa et al. (2000) outlines the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of (6-Fluoro-5-methylpyridin-3-YL)methylamine. This compound is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Role in TGF-β Receptor Kinase Inhibitors : Krishnaiah et al. (2015) synthesized a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles, which inhibit TGF-β type I receptor kinase and p38α MAP kinase. This highlights its potential role in targeted therapies (Krishnaiah, Jin, Sheen, & Kim, 2015).
Use in Highly Selective Hydrogenation : Tanaka et al. (1999) reported the synthesis of (6-chloropyridin-3-yl)methylamine, a key intermediate in neo-nicotinoide insecticides, by selectively hydrogenating 2-chloro-5-cyanopyridine. This process demonstrates the chemical versatility and applications in agricultural chemistry (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999).
Biological and Pharmacological Applications
Pharmacokinetics and Anti-Fibrosis Potential : A study by Kim et al. (2008) on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, which is structurally related to this compound, shows potential in suppressing renal and hepatic fibrosis and anti-metastatic effects on breast cancer models (Kim, Kim, Lee, Chang, Lee, Kim, & Sheen, 2008).
MAO-B Imaging in Vivo : Harada et al. (2022) synthesized (S)-(2-Methylpyrid-5-yl)-6-[(3-[18F]fluoro-2-hydroxy)propoxy]quinoline, a compound related to this compound, for imaging monoamine oxidase-B (MAO-B) in vivo. This has implications in neurological research, particularly in studying reactive astrogliosis (Harada, Shimizu, Du, Ishikawa, Iwata, Kudo, Yanai, Okamura, & Furumoto, 2022).
Cognition Enhancer Drug Candidate Synthesis : The study by Pesti et al. (2000) involves the synthesis of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), a cognition enhancer drug candidate. This demonstrates the compound's role in developing therapeutics for cognitive disorders (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).
Novel Chemical Scaffolding : A study by Manojkumar et al. (2013) reports the synthesis of 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, indicating the chemical scaffolding capabilities of derivatives of this compound. Such compounds can be essential in designing new molecular structures for various applications (Manojkumar, Sreenivasa, Nadigar, & Harikrishna, 2013).
Eigenschaften
IUPAC Name |
(6-fluoro-5-methylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFOLKLXDSSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2472589.png)


![4-sulfamoyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2472594.png)







![ethyl (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate](/img/structure/B2472608.png)

![1,7-dimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472612.png)